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Compound of Interest

Compound Name: sodium;pyridine-4-carboxylate
Cat. No.: B7882404
Get Quote
\ J

Compound: Sodium Pyridine-4-Carboxylate (Sodium Isonicotinate) CAS: 16887-79-9 Molecular
Formula:

(Commonly variable hydrates)

Executive Summary & Strategic Utility

In drug development, Sodium Pyridine-4-Carboxylate is not merely a reagent; it is a critical
pharmaceutical salt former and a ligand for Metal-Organic Frameworks (MOFs) used in drug
delivery. Its spectroscopic signature differs fundamentally from its parent molecule, isonicotinic
acid.

The Core Analytical Challenge: Distinguishing the salt form from the free acid or co-crystal
forms during solid-state screening. This guide provides the spectral fingerprints required to
validate complete deprotonation and lattice formation.

Synthesis & Purification Workflow

Context: To obtain high-purity spectroscopic standards, one must control the hydration state, as
lattice water significantly alters vibrational spectra.
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Protocol: Controlled Synthesis of Analytical Standard

Objective: Generate chemically pure Sodium Isonicotinate Pentahydrate for spectral
benchmarking.

 Stoichiometric Neutralization:
o Dissolve Isonicotinic Acid (1.23 g, 10 mmol) in 50 mL deionized water at 40°C.
o Slowly add Sodium Hydroxide (1.0 M, 10 mL) dropwise while monitoring pH.

o Critical Step: Adjust pH to 7.4—7.8. Do not exceed pH 8.5 to prevent hydrolysis
degradation or formation of excess hydroxide adducts.

o Crystallization:
o Filter the solution through a 0.22 um PTFE membrane to remove particulate nuclei.

o Add Ethanol (anti-solvent) dropwise until persistent turbidity is observed (approx. 1:1 viv
ratio).

o Allow to stand at 4°C for 24 hours.
* |solation:
o Collect colorless prisms via vacuum filtration.

o Drying: Air dry at ambient temperature (25°C) to maintain the hydrate structure. Do not
oven dry >60°C, as dehydration collapses the crystal lattice, shifting IR bands.

Workflow Diagram: Synthesis & Characterization
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Caption: Workflow for generating analytical-grade sodium isonicotinate, linking synthesis steps
to critical quality attributes (CQAS).

Vibrational Spectroscopy (FT-IR & Raman)

The Definitive Test for Salt Formation.
The transition from carboxylic acid (

) to carboxylate anion (

) causes the disappearance of the carbonyl stretch and the emergence of two new bands:
asymmetric and symmetric carboxylate stretching.

Key Spectral Features
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Functional
Mode
Group

Frequency
(cm™)

Intensity

Structural
Insight

Carboxylate (

(Asymmetric)

)

1540 - 1560

Strong

Primary Indicator
of Salt
Formation.
Replaces the
C=0 band (1710

cm~1) of the acid.

Carboxylate (

) (Symmetric)

1380 — 1400

Medium

The separation (

cm~1) indicates
ionic/bridging
coordination to

Nat.

Pyridine Ring (C=CIC=N)

1590 - 1610

Strong

Shifts slightly
upon
coordination or
protonation of

the ring nitrogen.

Water (Hydrate)

3200 — 3500

Broad

Indicates
presence of
lattice water
(pentahydrate

form).

C-H (Aromatic)

3000 — 3100

Weak

Standard
aromatic

signatures.

Raman Complement

Raman spectroscopy is advantageous for aqueous solutions or wet samples where water

obscures IR regions.

e Ring Breathing Mode: A very strong, sharp peak appears at ~1000 cm~? (characteristic of

mono-substituted pyridine rings).
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o Carboxylate: Symmetric stretch (

) is Raman active and appears as a strong band near 1400 cm~1,
Nuclear Magnetic Resonance (NMR)
Solution-State Validation.

NMR confirms the chemical structure and purity. Note that in

, the rapid exchange of labile protons means no OH signal is observed.

NMR (400 MHz, )

The spectrum displays an AA'XX' coupling pattern typical of para-substituted pyridines.

Shift (
Position Multiplicity Integration Assignment
» Ppm)
Protons ortho to
Doublet ( Nitrogen
H2, H6 8.60 — 8.65 2H (Deshielded by
Hz) electronegative
N).
Doublet ( Protons meta to
H3, H5 7.75-7.80 2H Nitrogen (Ortho

H2) to Carboxylate).

Diagnostic Shift: In the free acid (in DMSO-

), the carboxyl proton appears at ~13.5 ppm. In the sodium salt (in

), this peak is absent.

NMR (100 MHz, )
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Shift (
Carbon Assignment
» PpmM)
Carboxylate Carbon
C-COO- 172.0
(Quaternary).
Aromatic C-
C2,C6 149.5
(Next to N).
Aromatic C-
C4 145.0
(Substituted).
Aromatic C-
C3,C5 1245

Electronic Spectroscopy (UV-Vis)

Quantification & Conjugation Analysis.
Sodium isonicotinate exhibits characteristic

transitions. The spectrum is pH-dependent due to the protonation capability of the pyridine
nitrogen (

for the ring nitrogen).

Solvent: Water (pH 7.0)

1266 nm

Molar Absorptivity (

): ~3,500 - 4,000

Shoulder: ~215 nm (Secondary band).

Analytical Note: If the pH drops below 4.0, the pyridine nitrogen becomes protonated, causing
a red shift (bathochromic shift) and an increase in intensity due to increased conjugation
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resonance.
Structural Correlation (X-Ray Crystallography)
Linking Spectra to Structure.

The spectroscopic properties are dictated by the crystal packing. Sodium isonicotinate typically
crystallizes as a pentahydrate in the triclinic or monoclinic system.

e Coordination Geometry: The Sodium (

) ion is typically octahedral, coordinated by water molecules and the carboxylate oxygens.

» Hydrogen Bonding: Extensive H-bonding networks (Water-Carboxylate and Water-Water)
cause the broadening of the OH stretch in IR.[1]

» Pi-Stacking: Pyridine rings often stack in parallel, which stabilizes the lattice but can lead to
fluorescence quenching in the solid state.

Diagram: Structure-Property Relationship
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Caption: Causal links between the solid-state crystal lattice and observed spectroscopic
signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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